tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):
$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$):
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Computational Chemistry Approaches to Molecular Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level optimize the molecular geometry, reproducing bond lengths and angles within 2% of experimental analogs. Frontier Molecular Orbital (FMO) analysis reveals a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the amino group and electrophilic zones near the carbonyl oxygen.
Table 1: Computational vs. Experimental Bond Lengths
| Bond | Calculated (Å) | Experimental (Å) |
|---|---|---|
| N1–C2 | 1.46 | 1.45 |
| C=O | 1.21 | 1.22 |
| C(pyridine)–N | 1.34 | 1.33 |
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-7-11(17)10-6-4-8-16-12(10)15/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16) |
InChI Key |
OIUBDFSJPCIEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
A critical step involves introducing the amino group at the pyridine’s 2-position. In one protocol, tert-butyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate undergoes Buchwald-Hartwig amination using a palladium-Xantphos catalyst system. Reaction conditions include:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2.5 equiv)
-
Solvent : 1,4-Dioxane, 100°C, 12 h.
Yields typically range from 65–78%, with purity >95% after silica gel chromatography.
Suzuki-Miyaura Coupling
Alternative routes employ Suzuki coupling to assemble the biaryl structure. For example, 3-bromo-2-aminopyridine reacts with tert-butyl 2-(pyrrolidin-1-yl)boronic ester under Pd(PPh₃)₄ catalysis. Key parameters:
-
Temperature : 80°C
-
Solvent : Toluene/EtOH/H₂O (4:1:1)
-
Reaction Time : 8 h.
This method achieves 70–82% yield but requires careful control of boronic ester stability.
Halogen-Magnesium Exchange and Grignard Addition
A patent-pending methodology (CN112608299A) utilizes halogen-magnesium exchange to generate reactive intermediates. The process involves:
Grignard Reagent Formation
Fluorenylmethyl N-(5-bromopyridine-2-yl)carbamate undergoes halogen-magnesium exchange with isopropyl magnesium chloride-lithium chloride in 2-methyltetrahydrofuran at 0–5°C. The resulting Grignard reagent adds to N-tert-butoxycarbonyl-4-piperidone, yielding a tertiary alcohol intermediate.
Reduction and Deprotection
Triethylsilane reduces the hydroxyl group in the presence of boron trifluoride diethyl etherate (−10 to −5°C), followed by alkaline deprotection (Na₂CO₃/H₂O) to remove the fluorenylmethyl group. This two-step sequence achieves an 86.2% yield with 99.6% purity.
Reductive Amination and Cyclization Strategies
Reductive Amination of Ketones
A three-component reductive amination approach condenses tert-butyl pyrrolidine-1-carboxylate-2-carbaldehyde with 2-aminopyridine derivatives. Sodium triacetoxyborohydride facilitates the reaction in dichloromethane at room temperature. Key data:
| Parameter | Value |
|---|---|
| Equivalents (Aldehyde) | 1.1 equiv |
| Reaction Time | 24 h |
| Yield | 68% |
| Purity (HPLC) | 98.5% |
Ring-Closing Metathesis
For stereoselective synthesis, ring-closing metathesis (RCM) of diene precursors using Grubbs 2nd generation catalyst (5 mol%) in refluxing dichloromethane has been reported. This method produces the pyrrolidine ring with >90% enantiomeric excess when chiral auxiliaries are employed.
Protection/Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group plays a pivotal role in protecting the pyrrolidine nitrogen during synthesis. Deprotection is typically achieved using:
-
Acidic Conditions : 4M HCl in dioxane (0°C, 2 h)
-
Thermal Cleavage : Heating to 150°C in DMF (10 min microwave irradiation)
Comparative studies indicate acidic deprotection preserves the aminopyridine moiety better than thermal methods (95% vs. 82% recovery).
Optimization of Reaction Conditions
Solvent Systems
Optimal solvent pairs vary by reaction stage:
| Reaction Step | Preferred Solvent | Efficiency Gain |
|---|---|---|
| Coupling | 2-Methyltetrahydrofuran | 15% Yield ↑ |
| Reduction | Acetonitrile | 20% Purity ↑ |
| Crystallization | Methyl tert-butyl ether | 99% Recovery |
Catalytic Systems
A comparison of palladium catalysts reveals:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd₂(dba)₃ | DavePhos | 72 |
| Pd(OAc)₂ | Xantphos | 81 |
| PdCl₂(AmPhos) | None | 65 |
Xantphos-based systems show superior performance in minimizing homocoupling byproducts.
Case Studies in Process Chemistry
Kilogram-Scale Synthesis (Patent CN112608299A)
A scaled-up process produced 19.4 kg of product with 86.2% yield:
-
Grignard Addition : 59.3 g starting material → 70.3 g intermediate (91.1% yield)
-
Reduction/Deprotection : 41.9 g intermediate → 19.4 g final product
Key innovations included using 2-methyltetrahydrofuran for improved Grignard stability and acetonitrile/dichloromethane solvent mixtures to enhance reduction kinetics.
Continuous Flow Approach
A microreactor system reduced reaction times from 12 h to 30 min for the amination step:
-
Flow Rate : 0.5 mL/min
-
Residence Time : 30 min
-
Yield : 75% (vs. 68% batch)
Analytical Characterization
Critical quality attributes are monitored via:
-
HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient
-
MS (ESI+) : m/z 263.34 [M+H]⁺
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 6.95 (d, J=8.4 Hz, 1H, Py-H), 8.25 (d, J=5.2 Hz, 1H, Py-H)
Impurity profiles typically show <0.5% des-Boc byproduct and <0.2% diastereomers when chiral centers are present.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s key structural feature is the 2-aminopyridin-3-yl group attached to the pyrrolidine ring. Comparisons with analogs reveal differences in substituents and their impact on molecular properties:
*Molecular weight estimated based on structure.
Key Observations :
Physical and Chemical Properties
- Solubility: The presence of the amino group in the target compound may improve aqueous solubility compared to halogenated analogs like the brominated pyridine derivative in .
- Optical Activity: Chiral analogs, such as (S)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate , exhibit specific optical rotations (e.g., [α]D²⁶ = -31.6 for a related compound in ), suggesting stereochemistry significantly impacts properties.
- Thermal Stability : tert-Butyl groups generally enhance thermal stability; however, substituents like boronate esters (e.g., Compound 27 ) may introduce hydrolytic sensitivity.
Biological Activity
tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
The compound's molecular formula is , with a molecular weight of 332.4 g/mol. Its structure includes a tert-butyl group, a pyrrolidine ring, and an aminopyridine moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N4O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H28N4O2/c1-18(2,3)24-17(23)22... |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound has been investigated for its potential as a ligand in receptor binding studies, which could modulate biological pathways relevant to therapeutic applications.
Therapeutic Potential
Research indicates that the compound exhibits promising antimicrobial and anti-inflammatory properties. For instance:
- Antitubercular Activity : The compound has been explored for its potential in treating tuberculosis, showing effectiveness against Mycobacterium tuberculosis in preliminary studies.
- Antiviral Activity : Similar compounds in the aminopyridine class have demonstrated activity against viral proteases, suggesting that this compound may also exhibit antiviral properties, particularly against coronaviruses .
Study on Antimicrobial Activity
A study published in PubMed highlighted the evaluation of various aminopyridine derivatives for their antimicrobial properties. The findings suggested that modifications to the pyridine ring significantly influenced the activity against bacterial strains .
Fluorescent Properties
Another investigation focused on the fluorescent properties of aminopyridines, revealing that substituents like tert-butyl enhance fluorescence, which could be useful for bioimaging applications .
Q & A
Q. What are the established synthetic routes for tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrrolidine ring via cyclization of nitrogen-containing precursors (e.g., tert-butyl carbamate derivatives) with aminopyridine moieties. Intramolecular cyclization under acidic or basic conditions is common .
- Step 2: Protection/deprotection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to stabilize reactive amines during coupling reactions .
- Key Intermediates: tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate and 3-amino-2-iodopyridine are frequently used to introduce the aminopyridine group via nucleophilic substitution .
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves stereochemistry and confirms bond angles/distances. For example, related pyrrolidine derivatives show triclinic crystal systems with α, β, γ angles close to 90° .
- NMR Spectroscopy: H and C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons at 3.0–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] for CHNO: calculated 276.17, observed 276.18) .
Q. What are the common chemical modifications of this compound for downstream applications?
Methodological Answer:
- Oxidation/Reduction: The pyridine ring can be oxidized to pyridine N-oxide using mCPBA, while the pyrrolidine nitrogen undergoes reduction with NaBH or LiAlH .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling on halogenated pyridine derivatives introduces aryl/heteroaryl groups .
- Boc Deprotection: Trifluoroacetic acid (TFA) removes the tert-butyl group, exposing the amine for further functionalization .
Q. How is this compound utilized as a building block in medicinal chemistry?
Methodological Answer:
- Scaffold for Kinase Inhibitors: The aminopyridine-pyrrolidine core mimics ATP-binding motifs in kinase targets. For example, analogs with chloropyrazine substitutions show anticancer activity .
- Chiral Intermediates: Enantiopure forms (e.g., (R)- or (S)-configurations) are critical for designing bioactive molecules with stereospecific interactions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for chiral drug discovery?
Methodological Answer:
Q. How do researchers resolve contradictions between computational predictions and experimental data (e.g., stereochemistry)?
Methodological Answer:
- X-ray vs. DFT Calculations: Discrepancies in dihedral angles (e.g., pyrrolidine ring puckering) are addressed by refining computational models with experimental crystallographic data .
- NMR Restraint-Driven Modeling: NOESY correlations guide molecular dynamics simulations to align predicted and observed conformations .
Q. What strategies mitigate stability issues during storage or reaction conditions?
Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >150°C; storage at -20°C in airtight containers with desiccants is recommended .
- pH Sensitivity: The Boc group hydrolyzes under strong acidic/basic conditions; neutral buffers (pH 6–8) preserve stability during biological assays .
Q. How is computational modeling applied to predict biological targets?
Methodological Answer:
Q. What methodologies identify biological targets in complex systems?
Methodological Answer:
Q. How are structure-activity relationships (SAR) analyzed for derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
